Citronellyl propionate Citronellyl propionate Citronellyl propionate, also known as E410 or fema 2316, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl propionate has been primarily detected in urine. Within the cell, citronellyl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl propionate is a bitter, floral, and fruity tasting compound that can be found in garden tomato. This makes citronellyl propionate a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 141-14-0
VCID: VC20984231
InChI: InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3
SMILES: CCC(=O)OCCC(C)CCC=C(C)C
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol

Citronellyl propionate

CAS No.: 141-14-0

Cat. No.: VC20984231

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Citronellyl propionate - 141-14-0

Specification

Description Citronellyl propionate, also known as E410 or fema 2316, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl propionate has been primarily detected in urine. Within the cell, citronellyl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl propionate is a bitter, floral, and fruity tasting compound that can be found in garden tomato. This makes citronellyl propionate a potential biomarker for the consumption of this food product.
CAS No. 141-14-0
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
IUPAC Name 3,7-dimethyloct-6-enyl propanoate
Standard InChI InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3
Standard InChI Key POPNTVRHTZDEBW-UHFFFAOYSA-N
SMILES CCC(=O)OCCC(C)CCC=C(C)C
Canonical SMILES CCC(=O)OCCC(C)CCC=C(C)C

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